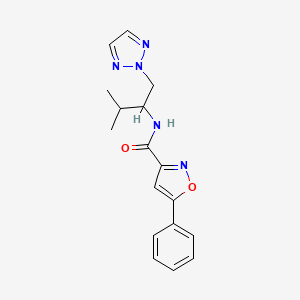

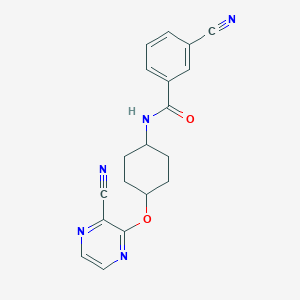

![molecular formula C26H22N2OS3 B2485678 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 923462-53-7](/img/structure/B2485678.png)

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that exhibit a wide range of biological activities, including antibacterial, anti-Parkinson's, and antihyperglycemic effects, among others. The structure of this compound suggests it may have interesting chemical and physical properties due to its diverse functional groups, including a methylthio benzo[d]thiazol moiety, a naphthalene moiety, and a thiophen-2-yl)ethyl acetamide group.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through nucleophilic substitution, condensation, and cyclization reactions. For instance, the synthesis of related acetamide derivatives involves starting from basic naphthalene or benzo[d]thiazol compounds and building up the complex structure through targeted chemical reactions [K. Ramalingam et al., 2019; S. Gomathy et al., 2012].

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and molecular interactions. The presence of various functional groups contributes to the compound's complexity and potential reactivity [Yang Jing, 2010].

Chemical Reactions and Properties

Chemical properties of this compound are influenced by its functional groups. The thiazol, acetamide, and naphthalene units contribute to its reactivity. These compounds can undergo reactions typical of amides, thiols, and aromatic compounds, including nucleophilic substitution, addition reactions, and cyclization, leading to a variety of derivatives with potential biological activities [P. Zhan et al., 2009; V. Dyachenko et al., 2014].

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from their molecular structure. The presence of both hydrophobic (naphthalene and thiophen) and polar (acetamide) groups suggests these compounds might exhibit moderate solubility in organic solvents and possible polymorphism in crystalline forms. These properties are crucial for determining the compound's applications in various fields [K. Shibuya et al., 2018].

Scientific Research Applications

Anti-Parkinson's Activity

- Research on novel derivatives of this compound, specifically focusing on thiazolidinone derivatives, demonstrated significant anti-Parkinson's activity. These compounds were evaluated in a 6-Hydroxydopamine lesioned rat model, and certain derivatives exhibited potent free radical scavenging activity, which is relevant to clinical Parkinsonism (Gomathy et al., 2012).

Antimicrobial Activity

- A study synthesized a series of derivatives and tested them for in vitro antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds were also evaluated for their antifungal activity against different fungal strains (Patel et al., 2017).

- Another research synthesized and tested various derivatives for their antibacterial properties. These compounds were found to have significant activity, offering potential as antibacterial agents (Ramalingam et al., 2019).

Anti-Proliferative Activities

- A study focused on synthesizing and evaluating a series of derivatives linked to benzo[1,3]dioxole moiety for antimicrobial and anti-proliferative activities. One derivative, in particular, showed notable inhibitory effect on HCT-116 cancer cells, indicating potential as an anti-proliferative agent (Mansour et al., 2020).

EGFR Inhibitors for Antitumor Activity

- Research into benzo[4,5]imidazo[2,1-b]thiazole derivatives of this compound showed significant antitumor activity against certain human cancer cell lines, highlighting their potential as epidermal growth factor receptor (EGFR) inhibitors and lead compounds for developing antitumor agents (Deng et al., 2019).

Photophysical Properties

- A study explored the hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, analyzing their photophysical properties. This research provides insights into the structural and functional characteristics of these compounds (Balijapalli et al., 2017).

properties

IUPAC Name |

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2OS3/c1-30-21-11-12-23-24(17-21)32-26(27-23)28(14-13-20-9-5-15-31-20)25(29)16-19-8-4-7-18-6-2-3-10-22(18)19/h2-12,15,17H,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSRGXRTEGPDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

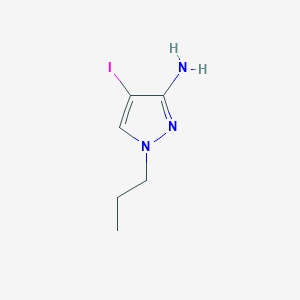

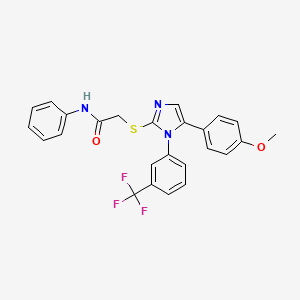

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)

![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)

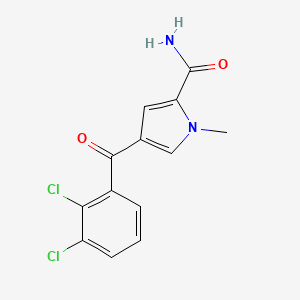

![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)

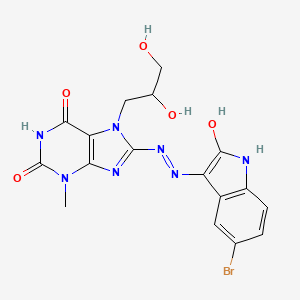

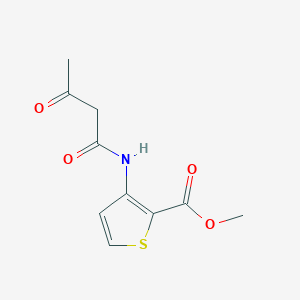

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)